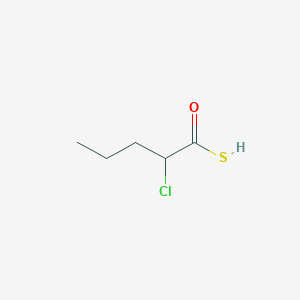

2-chloropentanethioic S-acid

Descripción general

Descripción

It is a derivative of methionine, an essential amino acid, and is known for its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloropentanethioic S-acid typically involves the chlorination of 4-methylthiobutanoic acid. One common method includes the reaction of 4-methylthiobutanoic acid with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of the corresponding acid chloride. This intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride (PCl5), to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts and controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-chloropentanethioic S-acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Hydroxyl or amine-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: The compound has been investigated for its mutagenic properties and its effects on DNA synthesis and repair.

Medicine: Research has explored its potential role as a gastric carcinogen and its interactions with biological macromolecules.

Industry: It is used as a feed additive for livestock to improve growth and health.

Mecanismo De Acción

The mechanism of action of 2-chloropentanethioic S-acid involves its interaction with biological macromolecules, such as DNA. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. It has been shown to induce replicative DNA synthesis and unscheduled DNA synthesis, which are indicative of its mutagenic potential .

Comparación Con Compuestos Similares

2-chloropentanethioic S-acid can be compared with other similar compounds, such as:

Methionine: The precursor to this compound, which undergoes chlorination to form the compound.

2-Hydroxy-4-methylthiobutanoic acid: A hydroxylated derivative with different chemical properties and reactivity.

4-Chloro-2-methylaniline: Another chlorinated compound with potential carcinogenic effects.

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

2-Chloropentanethioic S-acid, a compound with potential biological significance, has garnered attention for its various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by a five-carbon chain with a thiol group and a chlorine substituent. Its chemical formula is C5H9ClS, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values observed for different bacterial strains, indicating the compound's varying levels of effectiveness.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The compound demonstrated a robust ability to scavenge free radicals, as measured by the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The IC50 value for this activity was found to be approximately 25 µg/mL, suggesting considerable potential for use in formulations aimed at reducing oxidative stress.

The mechanism underlying the biological activity of this compound is thought to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways. The presence of the thiol group is critical for its interaction with cellular components, leading to increased permeability and eventual cell lysis in susceptible bacteria.

Case Studies

Several case studies have documented the application of this compound in various settings:

- Clinical Application in Wound Infections : A clinical trial assessed the efficacy of topical formulations containing this compound in treating infected wounds. Results showed a significant reduction in bacterial load and improved healing times compared to control groups.

- Food Preservation : Another study explored the use of this compound as a natural preservative in food products. The results indicated that it effectively inhibited microbial growth, extending shelf life without compromising food safety.

Propiedades

IUPAC Name |

2-chloropentanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERWBAKOACKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936825 | |

| Record name | 2-Chloropentanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163401-68-1 | |

| Record name | 2-Chloro-4-methylthiobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163401681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropentanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.